3,6-Dimethylpyridine-2-carbothioamide
Description
3,6-Dimethylpyridine-2-carbothioamide is a pyridine derivative characterized by methyl groups at the 3- and 6-positions and a carbothioamide (-C(=S)NH2) group at the 2-position.
- Molecular Formula: C9H12N2S (inferred from substituent addition to pyridine).
- Structural Features: The methyl groups enhance steric bulk and hydrophobicity, while the carbothioamide group enables hydrogen bonding and metal coordination, which are critical in biological interactions .
- Synthesis: Likely involves introducing methyl groups via alkylation and forming the carbothioamide moiety through reaction with thiourea or Lawesson’s reagent .
Properties
Molecular Formula |
C8H10N2S |
|---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
3,6-dimethylpyridine-2-carbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-5-3-4-6(2)10-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
ISULQZMBLUQFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpyridine-2-carbothioamide typically involves the reaction of 3,6-dimethylpyridine with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,6-Dimethylpyridine-2-carbothioamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylpyridine-2-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The methyl groups and the carbothioamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3,6-Dimethylpyridine-2-carbothioamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to certain biologically active molecules suggests it may have pharmacological properties.
Industry: It is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,6-Dimethylpyridine-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways and processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 3,6-Dimethylpyridine-2-carbothioamide with structurally related pyridine carbothioamides:
Key Observations from Comparative Studies
Substituent Impact on Lipophilicity: The trifluoroethoxy group in 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide increases lipophilicity (logP ~2.5), enhancing membrane permeability . In contrast, the dimethylamino group in 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbothioamide introduces polarity, balancing lipophilicity and solubility .
Biological Activity: Carbothioamide-containing compounds often exhibit metal-binding capacity, influencing enzyme inhibition. For example, 4-(Methylamino)pyridine-2-carbothioamide shows antimicrobial properties, likely via interaction with bacterial metalloproteins . The methyl groups in 3,6-Dimethylpyridine-2-carbothioamide may sterically hinder interactions but improve stability against metabolic degradation.
Synthetic Accessibility :
Biological Activity
3,6-Dimethylpyridine-2-carbothioamide is a compound of interest due to its potential biological activities. It belongs to the class of pyridine derivatives, which are known for a variety of pharmacological properties. This article reviews the biological activity of 3,6-dimethylpyridine-2-carbothioamide, highlighting its antimicrobial, anticancer, and other significant effects based on recent research findings.
Molecular Formula: C8H10N2S
Molecular Weight: 166.24 g/mol
IUPAC Name: 3,6-Dimethylpyridine-2-carbothioamide
Antimicrobial Activity
Research indicates that 3,6-dimethylpyridine-2-carbothioamide exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest significant efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
These findings demonstrate its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness in reducing cell viability in human colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a study involving human colon carcinoma cells, treatment with 3,6-dimethylpyridine-2-carbothioamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound may act through apoptotic pathways .
The biological activity of 3,6-dimethylpyridine-2-carbothioamide is believed to stem from its ability to interact with various molecular targets. The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit enzymes such as ribonucleotide reductase (RR), which is vital for DNA synthesis in both bacteria and cancer cells. This inhibition could explain both its antimicrobial and anticancer effects .
Comparative Studies
Comparative studies with similar compounds have shown that while several pyridine derivatives exhibit biological activity, 3,6-dimethylpyridine-2-carbothioamide stands out due to its specific structural features that enhance its interaction with biological targets.
| Compound | Activity | Notes |
|---|---|---|
| 3,6-Dimethylpyridine-2-carbothioamide | Antimicrobial, Anticancer | Effective against multiple strains |
| Other Pyridine Derivatives | Variable | Less consistent activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
